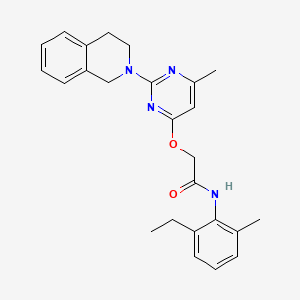
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its intricate structure includes both isoquinoline and pyrimidine moieties, indicating potential biological activity and diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide involves multiple steps:
Formation of 3,4-dihydroisoquinoline: : Starting from 2-phenylethylamine, through catalytic hydrogenation.
Pyrimidine synthesis: : Utilizing 2,4-dichloro-6-methylpyrimidine with appropriate nucleophiles.
Linking both units: : Via ether formation.
Final acetamide formation: : Using acetyl chloride and the corresponding amine.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity:
Large-scale catalytic hydrogenation for isoquinoline.
Pyrimidine reactions conducted under controlled temperatures and inert atmospheres.
Specialized equipment for ether formation and acetamide production.
化学反应分析
Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the isoquinoline ring, yielding various oxidized derivatives.
Reduction: : Reduction reactions on the nitrogens in the isoquinoline and pyrimidine rings, potentially leading to amine derivatives.
Substitution: : Electrophilic and nucleophilic substitutions at the pyrimidine ring are possible.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like KMnO₄ or PCC.
Reduction: : Employs reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Involves reagents like alkyl halides or amines under mild to moderate conditions.
Major Products
Oxidation: : Produces isoquinolinone derivatives.
Reduction: : Forms amine-substituted derivatives.
Substitution: : Results in various functionalized pyrimidines.
科学研究应用
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide has broad applications:
Chemistry: : As a building block for more complex organic syntheses.
Biology: : Potential as a bioactive compound for enzyme inhibition or receptor binding studies.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer or neuroprotective effects.
Industry: : Utilized in materials science for developing new polymers or composites.
作用机制
The mechanism by which this compound exerts its effects generally involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways: : May interfere with signaling pathways critical for cell growth or metabolism.
相似化合物的比较
Comparing 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Isoquinoline derivatives, Pyrimidine analogs, and other ether-linked structures.
Uniqueness: : The combination of isoquinoline and pyrimidine moieties, along with its specific substituents, provides distinct bioactivity and chemical reactivity.
属性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-19-11-7-8-17(2)24(19)27-22(30)16-31-23-14-18(3)26-25(28-23)29-13-12-20-9-5-6-10-21(20)15-29/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADHJAFZMULHBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B2367823.png)
![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)
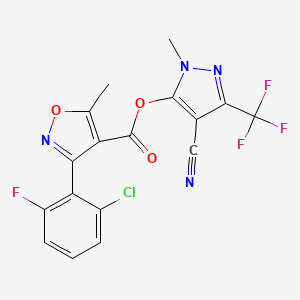
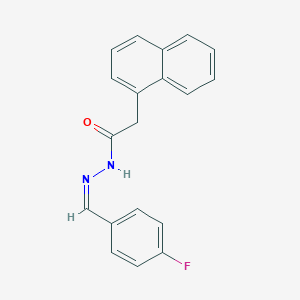
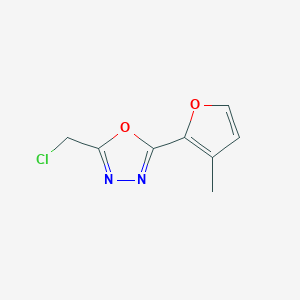
![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
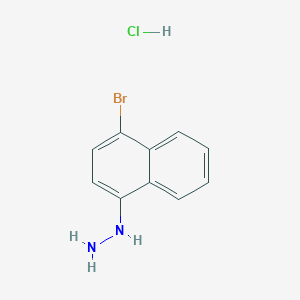
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
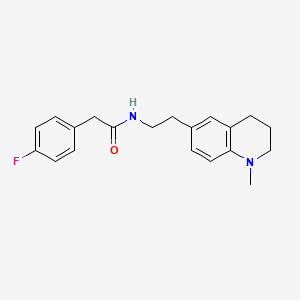
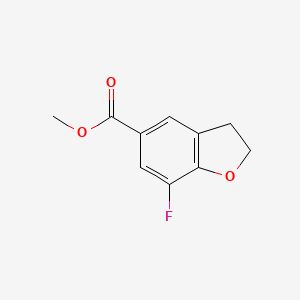
![2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2367844.png)
